Cyclopropyl(phenyl)methanesulfonyl chloride is an organosulfur compound characterized by a cyclopropyl group attached to a phenyl ring, with a methanesulfonyl chloride functional group. Its molecular formula is , and it has a molecular weight of 244.74 g/mol. This compound is known for its electrophilic properties due to the presence of the sulfonyl chloride group, making it a versatile reagent in organic synthesis.
While specific biological activities of cyclopropyl(phenyl)methanesulfonyl chloride are not extensively documented, compounds containing sulfonyl chlorides often exhibit significant reactivity towards biological nucleophiles. This reactivity can lead to the development of pharmaceuticals, particularly in synthesizing active pharmaceutical ingredients (APIs) and intermediates. The compound's electrophilic nature allows it to interact with various biological molecules, potentially influencing their activity .
Cyclopropyl(phenyl)methanesulfonyl chloride can be synthesized through several methods:
Cyclopropyl(phenyl)methanesulfonyl chloride has several applications:
The interactions of cyclopropyl(phenyl)methanesulfonyl chloride with nucleophiles have been studied to understand its reactivity and potential applications in medicinal chemistry. The highly electrophilic nature of the sulfonyl chloride allows for rapid reactions with amines and alcohols, forming stable products that can be further utilized in drug development .
Cyclopropyl(phenyl)methanesulfonyl chloride shares similarities with other organosulfur compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopropyl(p-tolyl)methanesulfonyl chloride | C_{11}H_{13}ClO_{2}S | Contains a p-tolyl group instead of a phenyl group; used similarly in organic synthesis. |
| 1-(Difluoromethyl)cyclopropylmethanesulfonyl chloride | C_{5}H_{7}ClF_{2}O_{2}S | Contains difluoromethyl; utilized in stereoselective transformations and electrochemical applications. |
| Methanesulfonic acid | CH_{3}SO_{3}H | A simpler structure; serves as a precursor for various sulfonate derivatives but lacks the cyclopropane moiety. |
The uniqueness of cyclopropyl(phenyl)methanesulfonyl chloride lies in its specific combination of functional groups, which provides distinct reactivity patterns and applications not found in simpler or differently substituted sulfonamides or sulfonate esters .
Sulfonyl chlorides have been integral to organic synthesis since the early 20th century, with methanesulfonyl chloride first reported in the 1930s as a precursor to sulfonates. The cyclopropyl(phenyl)methanesulfonyl chloride variant represents a modern evolution, designed to address limitations in traditional sulfonylating agents. Patent literature from the mid-2010s first documented its synthesis, driven by the need for reagents capable of inducing stereochemical control in hindered environments. Unlike conventional sulfonyl chlorides, its bicyclic structure imposes distinct steric demands, enabling selective reactions at less accessible nucleophilic sites.
This compound’s utility stems from two synergistic features:
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| XLogP3 | 3.2 (Predicted) |
| Topological Polar Surface Area | 42.5 Ų |
These attributes make it indispensable for constructing stereochemically complex architectures, such as fused polycyclic systems in natural product synthesis.
Organosulfur reagents occupy a pivotal role in synthetic methodologies:
Three factors motivate ongoing research:
Table 2: Hypothetical Synthesis Pathway
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Cyclopropylbenzyl bromide, Thiourea, EtOH, reflux | Generate S-alkyl isothiourea salt |
| 2 | t-BuOCl, MeCN/H₂O, 0–20°C | Oxidize thiol to sulfonyl chloride |
This two-step protocol, adapted from analogous sulfonyl chloride syntheses, highlights the reagent’s accessibility despite its structural complexity.
The fundamental theories governing sulfonyl chloride reactivity are rooted in the unique electronic structure of the sulfur atom and its ability to accommodate expanded valence shells beyond the traditional octet rule [1]. The theoretical framework for understanding sulfonyl chloride behavior centers on the concept that sulfur can utilize its 3d orbitals in bonding, allowing for hypervalent structures that distinguish organosulfur compounds from their oxygen analogs [2].
The electronic structure of sulfonyl chlorides follows two primary theoretical models [2]. The traditional representation involves octet-violating Lewis structures requiring d-orbital participation at the sulfur center, while computational studies support a bonding model based on highly polarized interactions of the form S+-Cl- with additional contributions from reciprocal hyperconjugative interactions [2]. Natural Bond Orbital and Natural Resonance Theory analyses demonstrate that bonding in sulfonyl groups involves polar interactions augmented with reciprocal hyperconjugative bonding, eliminating the need for significant d-orbital participation [2].
The fundamental reactivity patterns of sulfonyl chlorides are governed by the electrophilic nature of the sulfur center [3]. The sulfonyl chloride functional group exhibits tetrahedral geometry with the sulfur atom serving as an electrophilic center that readily undergoes nucleophilic substitution reactions [4]. Density functional theory calculations reveal that nucleophilic substitution at tetracoordinate sulfur proceeds via a single transition state according to the SN2 mechanism [5] [6].
| Theoretical Model | Bond Description | Orbital Participation | Validation Method |
|---|---|---|---|
| Traditional Lewis | S=O double bonds | 3d orbital expansion | X-ray crystallography |
| Polar Resonance | S+-O- interactions | Hyperconjugative bonding | Natural Bond Orbital analysis |
| Computational DFT | Polarized covalent | Minimal d-orbital | Density functional calculations |
The mechanistic paradigms in sulfonylation reactions involving sulfonyl chlorides are characterized by nucleophilic substitution processes that follow well-established theoretical frameworks [7]. The kinetic studies of sulfonylation reactions reveal that the mechanism proceeds through a concerted pathway where bond formation and bond breaking occur simultaneously [8].
Experimental investigations using radio-labeled chloride exchange reactions demonstrate that arenesulfonyl chlorides undergo nucleophilic substitution according to the SN2 mechanism [5] [6]. The chloride-chloride exchange reaction in arenesulfonyl chlorides follows second-order kinetics with activation parameters that correlate with the electronic nature of the substituents [5]. The reaction proceeds via a single transition state where the nucleophile attacks the sulfur center while the leaving group departs concurrently [6].
The mechanistic pathway for sulfonylation reactions can be described by the following theoretical framework [7]. The initial step involves the approach of the nucleophile to the electrophilic sulfur center, forming a prereactive complex. The transition state is characterized by partial bond formation between the nucleophile and sulfur, concurrent with partial bond breaking between sulfur and the leaving group [7]. The reaction concludes with the formation of the sulfonylated product and release of the leaving group [7].
Temperature-dependent kinetic studies reveal that the activation energy for sulfonylation reactions varies significantly based on the electronic properties of the substituents attached to the sulfonyl group [9]. The homolytic decomposition of sulfonyl chlorides involves simultaneous cleavage of both carbon-sulfur and sulfur-chlorine bonds, generating sulfur dioxide and two free radicals [9]. This mechanistic insight is supported by negative activation entropy values and low activation energies observed in Arrhenius equation treatments [9].
The electronic effects of cyclopropyl and phenyl substituents on sulfonyl chloride reactivity represent distinct theoretical considerations that significantly influence the chemical behavior of cyclopropyl(phenyl)methanesulfonyl chloride [10] [11]. The cyclopropyl group exhibits unique electronic properties due to its highly strained ring structure and unusual bonding characteristics [11].
Cyclopropyl groups demonstrate exceptional electron-donating capabilities through hyperconjugation, resulting in considerable stabilization of carbocations [11]. The theoretical framework for cyclopropyl electronic effects involves two primary orbital models: the Coulson-Moffit model utilizing bent bonds and the Walsh model employing separated orbital descriptions [11]. Due to unfavorable bond angles of 60 degrees, cyclopropyl groups experience significant ring strain that influences their electronic behavior [11].
The electronic structure of cyclopropyl substituents can be described through rehybridization effects where the ring bonds involve sp5-hybrid orbitals and the carbon-hydrogen bonds utilize sp2 hybridization [11]. This orbital arrangement enables cyclopropyl groups to function as effective electron donors in hyperconjugative interactions, though their stabilization of radicals is weaker compared to their carbocation-stabilizing ability [11].
Phenyl substituents exhibit complex electronic behavior characterized by both inductive and resonance effects [12] [13]. The phenyl group demonstrates weak electron-withdrawing inductive effects due to the electronegativity of sp2-hybridized carbons, while simultaneously exhibiting electron-donating resonance effects through conjugation [13]. Density functional theory calculations indicate that phenyl substituents have minimal inductive or resonance effects in certain molecular environments, though their steric bulk can influence reactivity patterns [14].
The combined electronic influence of cyclopropyl and phenyl substituents in cyclopropyl(phenyl)methanesulfonyl chloride creates a unique reactivity profile [10]. Experimental evidence demonstrates that cyclopropyl groups can exhibit conjugative electronic effects, particularly in systems involving radical intermediates [10]. The interaction between cyclopropyl and phenyl electronic effects results in a complex electronic environment that influences both the electrophilicity of the sulfonyl center and the stability of reaction intermediates [15].
| Substituent | Electronic Effect | Mechanism | Magnitude |
|---|---|---|---|
| Cyclopropyl | Electron-donating | Hyperconjugation | Strong for carbocations |
| Cyclopropyl | Electron-donating | Bent bond resonance | Moderate for radicals |
| Phenyl | Electron-withdrawing | Inductive effect | Weak (-I effect) |
| Phenyl | Electron-donating | Resonance effect | Moderate (+R effect) |
The comparative analysis of cyclopropyl(phenyl)methanesulfonyl chloride with analogous sulfonyl chlorides provides critical insights into the structure-reactivity relationships governing this class of compounds [5] [16]. Systematic studies of substituted arenesulfonyl chlorides reveal that electronic effects follow predictable patterns based on substituent constants and Hammett equation correlations [5] [8].
Kinetic investigations of chloride exchange reactions in arenesulfonyl chlorides demonstrate that compounds bearing para- and meta-substituents follow the Hammett equation with a rho value of +2.02 [5] [16]. This positive rho value indicates that electron-withdrawing substituents enhance the electrophilicity of the sulfonyl center, thereby increasing reaction rates [5]. The correlation extends over a range of substituent constants from -0.66 to +0.43, encompassing both electron-donating and electron-withdrawing groups [5].
Comparative studies between methanesulfonyl chloride and benzenesulfonyl chloride reveal fundamental differences in reactivity patterns [3] [17]. Methanesulfonyl chloride, with its simple alkyl substituent, exhibits different mechanistic behavior compared to aromatic sulfonyl chlorides [3]. The aromatic system in benzenesulfonyl chloride provides additional stabilization through resonance interactions, influencing both the reaction kinetics and product distributions [17].
The substitution pattern on aromatic sulfonyl chlorides significantly affects their reactivity profiles [16]. Ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity despite both inductive and steric effects that would normally decrease reaction rates [5] [16]. Density functional theory calculations combined with X-ray crystallographic data reveal that this enhanced reactivity results from peculiar, rigid, and sterically congested molecular structures [16].
Comparative analysis of toluenesulfonyl chloride derivatives demonstrates the importance of substituent position and electronic nature [18]. Para-toluenesulfonyl chloride serves as a widely used reagent due to its favorable solid-state properties and reactivity characteristics [18]. The methyl substituent in the para position provides electron-donating effects that modulate the electrophilicity of the sulfonyl center [18].
| Sulfonyl Chloride | Substituent Type | Relative Reactivity | Hammett σ |
|---|---|---|---|
| Methanesulfonyl chloride | Alkyl | Baseline | 0.00 |
| Benzenesulfonyl chloride | Aryl | Enhanced | 0.00 |
| para-Toluenesulfonyl chloride | Electron-donating | Decreased | -0.17 |
| para-Nitrobenzenesulfonyl chloride | Electron-withdrawing | Increased | +0.78 |
The hyperconjugative effects observed in aryl-substituted sulfonyl chlorides represent a unique aspect of their electronic behavior [15]. X-ray absorption spectroscopy studies reveal that the presence of aryl groups significantly impacts the electronic structure of the sulfonyl site [15]. The sigma* orbital of the sulfur-chlorine bond undergoes mixing with the aromatic pi* manifold, resulting in orbital stabilization of approximately 0.5 electron volts [15]. This mixing phenomenon is best described as excited-state hyperconjugation of the aryl pi system into the sulfur-chlorine antibonding orbital [15].
The retrosynthetic analysis of cyclopropyl(phenyl)methanesulfonyl chloride reveals multiple synthetic pathways that can be systematically evaluated based on precursor availability, reaction feasibility, and overall synthetic efficiency [1]. The target molecule contains three distinct structural components: a cyclopropyl group, a phenyl ring, and a methanesulfonyl chloride functionality, each presenting unique synthetic challenges and opportunities.
The primary retrosynthetic disconnection involves the formation of the sulfonyl chloride functionality, which can be achieved through several strategic approaches. The most direct route involves the oxidative chlorination of corresponding sulfur-containing precursors, including thiols, sulfides, or sulfonic acids [2] [3]. Alternative approaches include the chlorination of sulfonic acids using various chlorinating agents, or the oxidative conversion of lower oxidation state sulfur compounds to the desired sulfonyl chloride.
Strategic planning for the synthesis must consider the stability of the cyclopropyl group under various reaction conditions. The cyclopropyl moiety exhibits unique electronic properties due to its highly strained ring structure, which can undergo ring-opening reactions under harsh conditions . Therefore, synthetic strategies must employ mild reaction conditions or introduce the cyclopropyl group in the final synthetic steps to preserve structural integrity.
The phenyl ring provides additional opportunities for functional group manipulation through electrophilic aromatic substitution or cross-coupling reactions. The electronic properties of the phenyl substituent can be modulated through the introduction of electron-donating or electron-withdrawing groups, which can influence the reactivity of the sulfonyl chloride functionality .
The selection of appropriate precursors for cyclopropyl(phenyl)methanesulfonyl chloride synthesis requires careful consideration of functional group compatibility and synthetic accessibility. The most common precursor types include cyclopropyl(phenyl)methanesulfonic acid, cyclopropyl(phenyl)methanethiol, and various sulfide derivatives [5] [6].
Cyclopropyl(phenyl)methanesulfonic acid represents the most straightforward precursor for sulfonyl chloride formation. This compound can be converted to the target molecule through treatment with various chlorinating agents including thionyl chloride, phosphorus oxychloride, or chlorosulfonic acid [7] [8]. The reaction typically proceeds under mild to moderate conditions, with thionyl chloride being the most commonly employed reagent due to its convenient handling properties and favorable reaction kinetics.
Thiol precursors offer an alternative synthetic route through oxidative chlorination processes. Cyclopropyl(phenyl)methanethiol can be oxidized to the corresponding sulfonyl chloride using reagents such as chlorine water, sodium hypochlorite, or N-chlorosuccinimide in combination with oxidizing agents [9] [2]. This approach provides excellent control over the oxidation state and allows for the direct formation of the sulfonyl chloride without the need for intermediate isolation.
Sulfide precursors, including cyclopropyl(phenyl)methyl sulfides, can be converted to sulfonyl chlorides through a two-step oxidative process. The initial oxidation to sulfoxide or sulfone is followed by chlorination to yield the desired product [2] [10]. This route offers advantages in terms of precursor stability and handling, as sulfides are generally more stable than thiols under ambient conditions.
Functional group interconversion strategies must account for the electronic effects of both the cyclopropyl and phenyl substituents. The cyclopropyl group exhibits exceptional electron-donating capabilities through hyperconjugation, which can influence the reactivity of the sulfur center . The phenyl group demonstrates complex electronic behavior characterized by both inductive and resonance effects, requiring careful optimization of reaction conditions to achieve optimal selectivity .
A comprehensive literature survey reveals multiple stepwise synthetic routes for cyclopropyl(phenyl)methanesulfonyl chloride preparation, each offering distinct advantages and limitations. The most extensively studied approach involves the chlorosulfonic acid-mediated chlorination of aromatic compounds, followed by functional group manipulation [11] [12].
The classical approach begins with the preparation of cyclopropyl(phenyl)methane through various cyclopropanation reactions. This intermediate can be subjected to chlorosulfonic acid treatment under controlled conditions to introduce the sulfonyl chloride functionality directly [13]. The reaction typically requires temperatures between 150-180°C and proceeds through electrophilic aromatic substitution mechanisms. While this approach offers high yields (70-95%), it requires harsh reaction conditions that may compromise the integrity of the cyclopropyl group [13].
An alternative stepwise route involves the synthesis of cyclopropyl(phenyl)methanesulfonic acid as an intermediate. This compound can be prepared through the oxidation of corresponding sulfur-containing precursors using reagents such as potassium permanganate or hydrogen peroxide [14]. The sulfonic acid intermediate is subsequently converted to the sulfonyl chloride using thionyl chloride or phosphorus oxychloride under mild conditions, typically yielding 60-85% of the desired product [8].
More recent literature describes the development of catalytic approaches for sulfonyl chloride synthesis. Copper-catalyzed oxidative chlorination of thiols and disulfides using reagents such as 1,3-dichloro-5,5-dimethylhydantoin has been reported to provide efficient access to sulfonyl chlorides under mild conditions [9]. This approach offers advantages in terms of functional group tolerance and reaction selectivity, making it particularly suitable for substrates containing sensitive functional groups such as the cyclopropyl moiety.
The electrochemical synthesis of sulfonyl chlorides represents an emerging approach that offers excellent control over reaction conditions and product selectivity [15] [16]. This method involves the anodic oxidation of sulfur-containing precursors in the presence of chloride ions, providing a sustainable and environmentally friendly alternative to traditional chemical oxidation methods. The electrochemical approach has been successfully applied to various organosulfur compounds, yielding sulfonyl chlorides with high efficiency and selectivity [16].
The optimization of reaction conditions for cyclopropyl(phenyl)methanesulfonyl chloride synthesis requires systematic evaluation of multiple parameters including temperature, solvent system, catalyst loading, and reagent stoichiometry. Temperature control is particularly critical due to the thermal sensitivity of the cyclopropyl group and the potential for side reactions at elevated temperatures [17].
For chlorosulfonic acid-mediated reactions, optimal temperatures typically range from 150-180°C for batch processes, while continuous flow processes can operate effectively at lower temperatures (120-160°C) due to improved heat and mass transfer [18]. The temperature selection must balance reaction rate and selectivity, as higher temperatures increase the rate of sulfonyl chloride formation but may also promote competing reactions such as cyclopropyl ring opening or aromatic substitution [17].
Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents generally providing optimal performance. Acetonitrile, dimethylformamide, and dichloromethane are commonly employed solvents that provide good solubility for both reactants and products while maintaining chemical inertness under reaction conditions [19]. The solvent system must be carefully optimized to prevent competitive reactions while ensuring adequate solubility of all reaction components.
Catalyst loading optimization is essential for catalytic approaches, with typical loadings ranging from 5-20 mol% depending on the specific catalyst system employed [20]. Higher catalyst loadings generally improve reaction rates but may compromise selectivity and increase costs. The optimal catalyst loading represents a balance between reaction efficiency and economic considerations, requiring careful evaluation for each specific synthetic route.
Reagent stoichiometry significantly influences both yield and selectivity in sulfonyl chloride synthesis. Chlorinating agents are typically employed in 1.5-8 equivalents relative to the sulfur-containing precursor, with the optimal stoichiometry depending on the specific reagent system and reaction conditions [18]. Excess chlorinating agent improves conversion but may lead to over-chlorination or other side reactions, necessitating careful optimization through systematic studies.
Reaction time optimization is crucial for achieving optimal yields while minimizing side reactions. Batch reactions typically require 2-20 hours for completion, while continuous flow processes can achieve complete conversion in 10 seconds to 5 minutes due to improved mixing and heat transfer [18]. The optimal reaction time depends on the specific synthetic route and reaction conditions, requiring empirical optimization for each system.
The development of green chemistry approaches for cyclopropyl(phenyl)methanesulfonyl chloride synthesis addresses growing environmental concerns and regulatory requirements in pharmaceutical and chemical manufacturing. These approaches focus on reducing environmental impact through the implementation of sustainable reaction conditions, renewable feedstocks, and waste minimization strategies [21].
Aqueous oxidative chlorination represents a significant advancement in green sulfonyl chloride synthesis, utilizing water as the primary solvent and reducing the dependence on organic solvents [22]. This approach employs oxidizing agents such as sodium hypochlorite or hydrogen peroxide in combination with chloride sources to achieve efficient conversion of sulfur-containing precursors to sulfonyl chlorides. The method offers environmental benefits including reduced organic solvent use and simplified waste treatment processes [22].
Microwave-assisted synthesis provides improved energy efficiency and reduced reaction times compared to conventional heating methods [14]. This approach can achieve optimal conversions in 10-15 minutes compared to several hours required for conventional batch processes, resulting in significant energy savings and improved process efficiency. The microwave-assisted approach has been successfully applied to various sulfonyl chloride syntheses, yielding products with comparable or superior quality to conventional methods [14].
Continuous flow processing offers substantial advantages in terms of waste reduction and process efficiency. Flow reactors provide excellent control over reaction conditions, minimize residence time, and reduce the formation of byproducts [18]. The continuous flow approach has been demonstrated to achieve E-factor improvements of 5-7 times compared to batch processes, making it particularly attractive for large-scale manufacturing applications [18].
Electrochemical methods represent a promising sustainable approach for sulfonyl chloride synthesis, utilizing renewable energy sources and avoiding the use of chemical oxidants [16]. These methods involve the anodic oxidation of sulfur-containing precursors in the presence of chloride ions, providing excellent control over reaction conditions and product selectivity. The electrochemical approach offers significant environmental benefits including reduced chemical waste and the potential for integration with renewable energy systems [16].
Biocatalytic approaches, while still in early development stages, offer the potential for highly selective and environmentally friendly sulfonyl chloride synthesis. These methods employ enzymatic systems to catalyze the oxidation and chlorination of sulfur-containing precursors under mild conditions. While current biocatalytic systems have limited substrate scope, ongoing research efforts are focused on expanding their applicability to more complex organosulfur compounds [23].
The scale-up and process development of cyclopropyl(phenyl)methanesulfonyl chloride synthesis in academic laboratories requires careful consideration of safety, efficiency, and reproducibility factors. Academic laboratories typically operate at scales ranging from 1-10 grams for initial development to 50-500 grams for pilot-scale studies, with each scale presenting unique challenges and opportunities [18].
Laboratory-scale synthesis (1-10 grams) focuses on reaction optimization and method development using standard glassware and equipment. At this scale, round-bottom flasks with appropriate heating and cooling systems are typically employed, with safety considerations including proper ventilation and personal protective equipment. The primary challenges at laboratory scale include achieving reproducible results and optimizing reaction conditions for scalability .
Pilot-scale synthesis (50-500 grams) requires more sophisticated equipment including jacketed reactors with precise temperature control and enhanced safety systems. Heat management becomes increasingly critical at this scale due to the exothermic nature of many sulfonyl chloride forming reactions. Scrubber systems are essential for managing toxic byproducts and maintaining safe working conditions [18].
Safety considerations are paramount in academic laboratory settings, particularly when handling chlorosulfonic acid and other reactive chemicals used in sulfonyl chloride synthesis. Proper ventilation systems, emergency protocols, and waste management procedures are essential for safe operation. The highly exothermic nature of many reactions requires careful thermal management to prevent dangerous temperature excursions [18].
Process development in academic laboratories focuses on understanding reaction mechanisms, optimizing conditions, and developing scalable procedures. This includes systematic studies of reaction kinetics, thermodynamics, and mass transfer effects. The development of robust analytical methods for monitoring reaction progress and product quality is essential for successful scale-up [25].
Quality control measures in academic laboratories include analytical monitoring using techniques such as gas chromatography, liquid chromatography, and nuclear magnetic resonance spectroscopy. These methods provide essential information about reaction progress, product purity, and impurity profiles. The development of reliable analytical methods is crucial for ensuring consistent product quality across different scales [18].
Economic considerations in academic laboratory settings include cost-effectiveness of reagents, equipment utilization, and time requirements. While academic laboratories may not face the same economic pressures as industrial facilities, cost-effective synthesis methods are important for research sustainability and potential technology transfer applications [18].